Methyl 4-methoxypyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKENGKKYVJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364008 | |
| Record name | Methyl 4-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-43-4 | |
| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29681-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Methoxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Synthesis of Methyl 4-methoxypyridine-2-carboxylate
The creation of this compound is primarily achieved through the esterification of its corresponding carboxylic acid precursor.
A common method for synthesizing this compound involves the reaction of 2-Pyridinecarboxylic acid with thionyl chloride (SOCl2), followed by treatment with methanol (B129727) (MeOH) and sodium methoxide (NaOMe). chemicalbook.com In this process, 2-Pyridinecarboxylic acid is first converted to an acid chloride intermediate by refluxing with SOCl2. chemicalbook.com After removing the excess SOCl2, the residue is refluxed in methanol. chemicalbook.com The subsequent addition of a sodium methoxide solution in methanol, followed by a prolonged reflux, leads to the formation of the desired methyl ester. chemicalbook.com The final product, this compound, is obtained as a light yellow solid after purification by column chromatography. chemicalbook.com
Another widely applicable method for esterification is the dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyzed reaction. This method is effective for a variety of carboxylic acids and alcohols under mild, nonacidic conditions. orgsyn.org While not specifically detailed for this compound in the provided context, this pathway represents a standard and efficient alternative for ester formation. orgsyn.org
| Starting Material | Key Reagents | Reaction Type | Product | Reported Yield |
|---|---|---|---|---|
| 2-Pyridinecarboxylic acid | 1. SOCl₂, H₂O 2. MeOH, NaOMe | Acid Chloride Formation followed by Esterification/Methoxylation | This compound | 26% chemicalbook.com |
The primary precursor for the synthesis of this compound is 4-Methoxypyridine-2-carboxylic acid. chemicalbook.com This acid is a key intermediate in the preparation of various compounds, including diacid analogs that act as glycogen (B147801) phosphorylase inhibitors. chemicalbook.com The synthesis of this precursor can start from materials such as 2-Picoline or 4-Nitropyridine N-oxide. chemicalbook.com The conversion of these starting materials into 4-Methoxypyridine-2-carboxylic acid provides the necessary foundation for the subsequent esterification to yield the target methyl ester. chemicalbook.com
Derivatization and Analogue Synthesis
Further chemical exploration involves the synthesis of the carboxylic acid precursor from other intermediates, and the conversion of the pyridine (B92270) carboxylate system into various derivatives, such as amides and hydroxylated analogues.
Pyridine N-oxides are versatile starting materials for the synthesis of substituted pyridines. researchgate.netscripps.edu The oxidation of 4-methoxypyridine (B45360) with a peroxide, such as aqueous hydrogen peroxide in acetic acid, efficiently yields 4-Methoxypyridine N-oxide. researchgate.net This N-oxide can then be further functionalized. For instance, 4-Nitropyridine N-oxide serves as a precursor for 4-Methoxypyridine-2-carboxylic acid. chemicalbook.com The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution and other transformations that are essential for introducing the carboxylic acid functionality at the 2-position. scripps.edu
The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in organic chemistry. orgsyn.orgfishersci.co.uk 4-Methoxy-pyridine-2-carboxylic acid can be converted into its corresponding amide, 4-Methoxy-pyridine-2-carboxylic acid amide. biosynth.com A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk This activated intermediate then readily reacts with an amine source to form the amide. fishersci.co.uk
Alternatively, peptide coupling reagents can be employed for direct amidation. fishersci.co.uk Reagents such as 1,1'-Carbonyldiimidazole (CDI) can activate the carboxylic acid, which then reacts with an amine to form the amide under mild conditions. chemspider.com This method is particularly useful for sensitive substrates where the formation of a harsh acid chloride is not feasible. chemspider.com
| Method | Activating Agent | Key Features |
|---|---|---|
| Schotten-Baumann Reaction | Acyl Chloride (from SOCl₂ or oxalyl chloride) | Widely used, involves a stable intermediate, but requires handling of hazardous reagents. fishersci.co.uk |
| Carbodiimide Method | DCC or EDC with HOBt | Common in peptide synthesis, proceeds under mild conditions. fishersci.co.uk |
| CDI Activation | 1,1'-Carbonyldiimidazole | Excellent alternative for sensitive molecules, avoids harsh acid chlorides. chemspider.com |
Synthesis of Other Substituted Pyridine-2-carboxylate Isomers and Derivatives
The synthesis of substituted pyridine-2-carboxylate isomers and derivatives is a significant area of research, driven by their utility as building blocks in medicinal and materials chemistry. Various strategies have been developed to introduce a range of functional groups at different positions on the pyridine ring, as well as to modify the carboxylate group itself.
One notable approach focuses on the synthesis of C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA). nih.gov An improved synthetic route has been reported that avoids the harsh reaction conditions and low yields of previous methods. nih.gov This newer method provides a more concise pathway to C-3 aminoalkyl-substituted 2,4-PDCA derivatives, which have been investigated as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH). nih.gov
The synthesis of constitutional isomers, such as methyl 2-methoxypyridine-4-carboxylate, can be achieved through several routes. One common method involves the carboxylation of 2-methoxypyridine, where the starting material is treated with a strong base like n-butyl lithium to form a reactive lithium salt intermediate, which is then quenched with carbon dioxide at low temperature. pipzine-chem.com An alternative pathway begins with pyridine-4-carboxylic acid, which undergoes methoxylation at the 2-position using a methylating agent, followed by esterification to yield the final product. pipzine-chem.com
Furthermore, derivatization of the carboxylate groups provides another layer of structural diversity. For instance, pyridine-2,6-dicarboxylic acid can be converted to its corresponding acyl chloride, which then undergoes a simple condensation reaction with various aromatic amines to produce a series of pyridine-2,6-dicarboxamide derivatives. mdpi.com This method is versatile and allows for the introduction of a wide array of substituents on the amide nitrogens. mdpi.com Palladium-catalyzed decarbonylative Suzuki cross-coupling reactions also offer a modern technique for transforming widely available heterocyclic carboxylic acids into heterobiaryl products. organic-chemistry.org
Table 1: Selected Synthetic Methodologies for Pyridine-2-carboxylate Isomers and Derivatives
| Target Compound Type | Starting Materials | Key Reagents/Conditions | Reaction Type | Reference |
| C-3 Aminoalkyl-substituted 2,4-PDCA | Pyridine-2,4-dicarboxylic acid derivatives | Varies depending on specific substituent | Multi-step synthesis | nih.gov |
| Methyl 2-methoxypyridine-4-carboxylate | 2-Methoxypyridine | n-Butyl lithium, CO₂ | Carboxylation | pipzine-chem.com |
| Methyl 2-methoxypyridine-4-carboxylate | Pyridine-4-carboxylic acid | Dimethyl sulfate, Esterification reagents | Methoxylation, Esterification | pipzine-chem.com |
| Pyridine-2,6-dicarboxamides | Pyridine-2,6-dicarboxylic acid | Oxalyl chloride, Aromatic amines | Condensation | mdpi.com |
| Substituted Heterobiaryls | Heterocyclic carboxylic acids | Arylboronic acids, Palladium catalyst | Decarbonylative Suzuki Coupling | organic-chemistry.org |
Multi-component Reaction Strategies for Pyridine Core Construction
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for the construction of complex molecular architectures like the pyridine nucleus from simple precursors in a single step. bohrium.comtaylorfrancis.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate diverse molecular libraries, making them a cornerstone of green chemistry. bohrium.comnih.gov
The Hantzsch pyridine synthesis, first reported in 1881, is a quintessential example of an MCR used for pyridine core construction. wikipedia.org The classical Hantzsch reaction is a [2+2+1+1] approach involving the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate. taylorfrancis.comwikipedia.org The initial product is a 1,4-dihydropyridine, which must undergo a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org The driving force for this aromatization is the formation of a stable aromatic system. wikipedia.org
Modern advancements have sought to overcome the limitations of the classical Hantzsch synthesis, such as long reaction times and harsh conditions. wikipedia.org Research has focused on developing greener protocols, including the use of microwave chemistry, ultrasonic irradiation, and environmentally benign catalysts and solvents like ionic liquids or water. nih.govwikipedia.org These modifications often lead to shorter reaction times, higher yields, and purer products. nih.gov
Beyond the Hantzsch synthesis, other MCR strategies are also employed for pyridine ring formation. These include the Guareschi-Thorpe and Bohlmann-Rahtz approaches, which can directly yield the aromatic pyridine product through substitution and elimination of small molecules like water. acsgcipr.org Another innovative MCR involves a three-component reaction of lithiated alkoxyallenes, nitriles, and various carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it This method is flexible and allows for a wide range of substituents to be incorporated into the pyridine core. chim.it
Table 2: Overview of Multi-component Reactions for Pyridine Synthesis
| Reaction Name | Components | Initial/Final Product | Key Features | Reference |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-keto ester, Nitrogen donor | 1,4-Dihydropyridine, then Pyridine | [2+2+1+1] condensation; requires subsequent oxidation. | taylorfrancis.comwikipedia.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Substituted Pyridone | Direct formation of an aromatic pyridine derivative. | acsgcipr.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated ketone | Dihydropyridine, then Pyridine | [3+3] Cyclocondensation; requires aromatization. | acsgcipr.org |
| Alkoxyallene-based 3-Component Reaction | Lithiated alkoxyallene, Nitrile, Carboxylic acid | Highly substituted Pyridin-4-ol | Flexible method for creating diverse substitution patterns. | chim.it |
Reaction Mechanism Studies Relevant to this compound and its Derivatives
Understanding the reaction mechanisms underlying the synthesis and transformation of pyridine derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic studies on compounds related to this compound have provided significant insights into their reactivity.
A key area of investigation has been the dearomative addition of nucleophiles to activated pyridine rings. Mechanistic and computational studies have explored the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions. acs.orgnih.gov The reaction is initiated by the activation of a 4-methoxypyridine derivative with an acylating agent like methyl chloroformate, forming a highly reactive acylpyridinium ion. nih.gov In the absence of a catalyst, the direct addition of the Grignard reagent to this intermediate has a calculated activation energy of 14.70 kcal/mol. acs.orgnih.gov The presence of a chiral copper complex significantly influences the reaction, enabling the formation of enantioenriched dihydropyridone products. acs.org These studies highlight the crucial role of the pyridinium (B92312) ion formation in enhancing the ring's reactivity towards nucleophiles. nih.gov
The mechanism of the Hantzsch pyridine synthesis has also been the subject of study. Early NMR studies using ¹³C and ¹⁵N isotopes suggested that the reaction proceeds through the intermediacy of a chalcone (an α,β-unsaturated ketone) and an enamine. wikipedia.org These intermediates are formed in situ from the initial reactants and subsequently combine and cyclize to form the dihydropyridine ring.
Mechanistic investigations into the three-component synthesis of pyridin-4-ols from alkoxyallenes have revealed a unique reaction pathway. chim.it A plausible mechanism involves the initial addition of a lithiated alkoxyallene to a nitrile. Protonation of the resulting intermediate by a carboxylic acid generates an iminium ion. This step induces an "umpolung of reactivity," or a reversal of polarity, at the central allene carbon, making it electrophilic. chim.it Subsequent nucleophilic attack by the carboxylate, an acyl shift, and an aldol-type cyclization involving a typically unreactive amide carbonyl group lead to the final pyridin-4-ol product. chim.it
Furthermore, the electronic effects of substituents have been shown to provide mechanistic clues. In a multi-component reaction catalyzed by pyridine-2-carboxylic acid, the reaction rate was observed to be dependent on the electronic nature of the substituents on the aldehyde reactant. nih.gov Substrates with electron-releasing groups reacted faster, while those with electron-withdrawing groups reacted slower. This observation strongly suggests that the reaction proceeds through an electron-deficient carbocation intermediate, which is stabilized by electron-donating groups. nih.gov
Table 3: Summary of Mechanistic Features in Relevant Pyridine Reactions
| Reaction | Key Mechanistic Feature | Proposed Intermediate(s) | Role of Catalyst/Reagent | Reference |
| Dearomatization of 4-Methoxypyridine | Nucleophilic addition to an activated ring | Acylpyridinium ion | Copper complex facilitates enantioselective addition | acs.orgnih.gov |
| Hantzsch Pyridine Synthesis | Stepwise condensation and cyclization | Chalcone, Enamine | Ammonia/Ammonium acetate acts as the nitrogen source | wikipedia.org |
| 3-Component Pyridin-4-ol Synthesis | "Umpolung" of reactivity | Iminium ion, N-acylated 1,3-diene | Carboxylic acid acts as both a proton source and a nucleophile | chim.it |
| P2CA-Catalyzed MCR | Electronic effects on reaction rate | Carbocation | Pyridine-2-carboxylic acid (P2CA) acts as a dual acid/base catalyst | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopic Techniques for Methyl 4-methoxypyridine-2-carboxylate and its Derivatives
Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyridine (B92270) ring, the methoxy (B1213986) group, and the methyl ester group.
Key expected FT-IR absorption bands for this compound include:
C=O Stretching: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in the methyl ester.
C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O bond of the ester group will likely appear in the 1250-1300 cm⁻¹ region, while the C-O bond of the methoxy group attached to the aromatic ring is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups (from the ester and methoxy functionalities) are expected to appear just below 3000 cm⁻¹.
Ring Vibrations: In-plane and out-of-plane bending vibrations of the pyridine ring will also be present at lower frequencies.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2950-2850 | Medium |
| C=O Stretch (Ester) | 1740-1720 | Strong |
| C=C, C=N Stretch (Pyridine Ring) | 1600-1400 | Medium |
| C-O Stretch (Ester) | 1300-1250 | Strong |
| C-O Stretch (Methoxy, Asymmetric) | 1250-1200 | Strong |
| C-O Stretch (Methoxy, Symmetric) | 1050-1000 | Medium |
Note: These are predicted values based on typical functional group absorption regions. Actual experimental values may vary.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals, whereas polar bonds and asymmetric vibrations are more prominent in FT-IR spectra.
For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the pyridine ring and the C-C backbone. Expected prominent peaks in the FT-Raman spectrum include:
Ring Breathing Mode: A strong, sharp band characteristic of the pyridine ring breathing vibration is expected, typically in the region of 1000-1050 cm⁻¹.
C=C and C=N Stretching: The aromatic ring stretching vibrations will also be visible in the Raman spectrum, often with different relative intensities compared to the FT-IR spectrum.
Symmetric CH₃ Stretching: The symmetric stretching of the methyl groups may also produce a noticeable Raman signal.
The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the methyl groups.
The expected signals are:
Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns will depend on their positions relative to the nitrogen atom and the substituents. The proton at position 6 is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and the ester group. The protons at positions 3 and 5 will also have distinct chemical shifts and will likely show coupling to each other.
Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.
Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) will also appear as a sharp singlet, likely in a similar region to the methoxy group protons, around δ 3.9-4.1 ppm.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 (Pyridine) | 8.2 - 8.4 | Doublet |
| H-3 (Pyridine) | 7.5 - 7.7 | Doublet |
| H-5 (Pyridine) | 7.0 - 7.2 | Doublet of Doublets |
| -OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet |
| -OCH₃ (Ester) | 3.9 - 4.1 | Singlet |
Note: These are predicted values. Actual chemical shifts and coupling constants would need to be determined experimentally.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms.
The expected chemical shift regions for the different carbon atoms are:
Carbonyl Carbon: The carbon of the ester carbonyl group is expected to appear significantly downfield, typically in the region of δ 165-175 ppm.
Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen and the oxygen of the methoxy group (C-2, C-4, and C-6) will have characteristic chemical shifts influenced by these heteroatoms.
Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55-60 ppm.
Methyl Ester Carbon: The carbon of the methyl ester group will also be found in the aliphatic region, usually around δ 50-55 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 170 |
| C-4 (Pyridine) | 160 - 165 |
| C-2 (Pyridine) | 148 - 152 |
| C-6 (Pyridine) | 145 - 150 |
| C-5 (Pyridine) | 110 - 115 |
| C-3 (Pyridine) | 105 - 110 |
| -OCH₃ (Methoxy) | 55 - 60 |
| -OCH₃ (Ester) | 52 - 56 |
Note: These are predicted values based on the analysis of similar structures. Experimental verification is necessary for precise assignments.
Advanced NMR Techniques for Comprehensive Structural Confirmation
While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. These techniques include:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the methyl groups and the rest of the molecule, as well as confirming the positions of the substituents on the pyridine ring. For instance, correlations between the methoxy protons and C-4, and between the ester methyl protons and the carbonyl carbon, would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although less critical for a rigid aromatic system like this one.
The combined application of these advanced NMR techniques would provide a comprehensive and unequivocal structural elucidation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental data regarding the electronic absorption maxima (λmax), molar absorptivity, and the specific electronic transitions (e.g., π→π, n→π) for this compound are not available in the reviewed scientific literature. A chromophoric analysis, which would involve the identification of the parts of the molecule responsible for absorbing light and the effect of the methoxy and methyl carboxylate substituents on the pyridine ring's absorption characteristics, is contingent on this primary experimental data.
X-ray Diffraction Crystallography
A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray diffraction structure for this compound. Consequently, crucial information such as the crystal system, space group, and unit cell dimensions cannot be provided.
Without the crystal structure data, a detailed analysis of the molecule's geometry, including bond lengths, bond angles, and torsion angles, is not possible. Furthermore, an understanding of the compound's solid-state conformation and the nature of its intermolecular interactions (such as hydrogen bonding, π-stacking, or van der Waals forces) remains undetermined.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to predict the properties of molecules like Methyl 4-methoxypyridine-2-carboxylate. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, providing a framework to investigate its geometry, vibrational modes, and electronic structure.
Quantum Mechanical Optimization of Molecular Geometries and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.34 | C2-N1-C6 | 117.0 |
| C2-C3 | 1.39 | N1-C2-C3 | 123.5 |
| C3-C4 | 1.38 | C3-C4-C5 | 119.0 |
| C4-O(methoxy) | 1.36 | C4-O-C(methyl) | 118.0 |
| C2-C(ester) | 1.51 | N1-C2-C(ester) | 115.0 |
| C(ester)-O(carbonyl) | 1.21 | O=C-O(ester) | 125.0 |
| C(ester)-O(ester) | 1.35 | C-O-C(methyl) | 116.0 |
Note: This data is representative and based on typical values for similar substituted pyridine (B92270) molecules.
Theoretical Calculation of Vibrational Frequencies and Potential Energy Distribution (PED) Analysis
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various modes of vibration of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of experimental bands. researchgate.netnih.govcdnsciencepub.com
Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode. researchgate.net PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This is essential for an unambiguous assignment of the vibrational bands. For this compound, key vibrational modes would include the pyridine ring stretching modes, C=O stretching of the carboxylate group, and C-O stretching of the methoxy (B1213986) group.
Table 2: Hypothetical Vibrational Frequencies and PED Analysis for Key Modes of this compound
| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (%) |
| ~3050 | C-H stretch (aromatic) | 95% C-H str |
| ~2950 | C-H stretch (methyl) | 90% C-H str |
| ~1720 | C=O stretch (ester) | 85% C=O str, 10% C-O str |
| ~1600 | Pyridine ring stretch | 70% C=C str, 20% C-N str |
| ~1250 | C-O stretch (methoxy) | 60% C-O str, 25% C-C str |
Note: This data is illustrative and based on general frequency regions for the specified functional groups.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. emerginginvestigators.org For this compound, the electron-donating methoxy group and the electron-withdrawing carboxylate group will influence the energies and distributions of the HOMO and LUMO, thereby modulating its electronic behavior.
Table 3: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These energy values are hypothetical and serve to illustrate the concept.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the magnetic shielding tensors for each nucleus. These shielding tensors are then used to determine the chemical shifts, which can be compared with experimental NMR data to aid in structure elucidation. modgraph.co.uk The calculated ¹H and ¹³C NMR chemical shifts for this compound would be sensitive to the electronic environment of each nucleus, which is influenced by the methoxy and carboxylate substituents on the pyridine ring. researchgate.netipb.pt
Table 4: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| H3 | 7.10 | 7.05 |
| H5 | 7.55 | 7.50 |
| H6 | 8.50 | 8.45 |
| OCH₃ (methoxy) | 3.90 | 3.85 |
| OCH₃ (ester) | 3.95 | 3.90 |
Note: This data is for illustrative purposes. Experimental values can vary with solvent and other conditions.
Reactivity and Chemical Selectivity Studies
Computational chemistry also provides tools to understand and predict the reactivity and selectivity of chemical reactions. For this compound, this involves identifying the most likely sites for electrophilic and nucleophilic attack.
Fukui Function and Global Softness Determinations for Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a concept derived from DFT that helps to identify the most reactive sites in a molecule. wikipedia.org It describes the change in electron density at a particular point when an electron is added to or removed from the system. wikipedia.orgscm.com There are three main types of Fukui functions:
f⁺(r) : for nucleophilic attack (electron acceptance), which indicates the sites most susceptible to attack by a nucleophile.
f⁻(r) : for electrophilic attack (electron donation), which points to the sites most likely to be attacked by an electrophile.
f⁰(r) : for radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can predict the regioselectivity of its reactions. For instance, the sites with the highest f⁺(r) values will be the most favorable for nucleophilic addition, while those with the highest f⁻(r) will be the preferred sites for electrophilic substitution.
Global softness (S) is another reactivity descriptor, which is related to the HOMO-LUMO gap (S ≈ 1/gap). scm.com A higher global softness indicates a more reactive molecule. Local softness, which is the product of the condensed Fukui function and the global softness, provides a more quantitative measure of the reactivity of specific atomic sites.
Table 5: Hypothetical Condensed Fukui Function Values for Selected Atoms
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |
| N1 | 0.08 | 0.15 |
| C2 | 0.12 | 0.05 |
| C3 | 0.05 | 0.18 |
| C4 | 0.10 | 0.07 |
| C5 | 0.06 | 0.20 |
| C6 | 0.14 | 0.04 |
| O(carbonyl) | 0.25 | 0.02 |
Note: This data is representative and illustrates how Fukui functions can predict reactivity. Higher values indicate greater reactivity at that site for the specified type of attack.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Regions
No published studies containing MEP maps for this compound were found. This analysis would typically reveal the electron density distribution and highlight electrophilic and nucleophilic sites, crucial for predicting the molecule's reactivity in chemical reactions.
Non-Linear Optical (NLO) Properties Investigations
Calculation of First-Order (β) and Second-Order (γ) Hyperpolarizabilities
There is no available research detailing the calculation of the first-order (β) and second-order (γ) hyperpolarizabilities for this compound. Such data would be essential for assessing its potential in NLO applications, such as in optoelectronic devices.
Frequency-Dependent Non-Linear Optical Response Studies
Information regarding the frequency-dependent NLO response of this compound is not present in the surveyed literature. These studies are critical for understanding how the NLO properties of the material behave under different electromagnetic field frequencies.
Analysis of Intermolecular Interactions and Supramolecular Assemblies
Natural Bonding Orbital (NBO) Analysis for Donor-Acceptor Interactions
No NBO analysis specific to this compound could be located. This type of analysis is instrumental in understanding the intramolecular and intermolecular electronic interactions, such as charge transfer and hyperconjugative effects, which dictate the molecule's stability and structure.
Computational Studies on Dimerization Modes (e.g., Head-to-Tail, Head-to-Head Configurations)
Dedicated computational studies on the dimerization modes of this compound are absent from the scientific record. Investigating these configurations would provide insight into the supramolecular chemistry of the compound, influencing its solid-state properties and crystal packing.
Characterization of Hydrogen Bonding Networks and Crystal Packing
However, theoretical and computational methods can provide valuable insights into the potential intermolecular interactions that govern the crystal structure of this compound. The molecule possesses several potential hydrogen bond acceptors: the nitrogen atom of the pyridine ring, the oxygen atom of the methoxy group, and the carbonyl oxygen of the ester group. While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N interactions are expected to play a significant role in the crystal packing.
Comparative Theoretical Studies with 4-Methoxypyridine-2-carboxylic Acid Analogues and Metal Complexes
While specific comparative theoretical studies focusing solely on this compound are limited, broader research on related pyridine-2-carboxylic acid derivatives and their metal complexes provides a basis for comparative analysis.
4-Methoxypyridine-2-carboxylic Acid: The parent carboxylic acid introduces a strong hydrogen bond donor (the carboxylic acid proton) and an additional acceptor (the carboxylic acid carbonyl oxygen). Theoretical studies on similar pyridine carboxylic acids have shown the formation of strong O-H···N or O-H···O hydrogen bonds, often leading to the formation of dimers or catemeric chains in the solid state. A comparative DFT study would likely show that the intermolecular interactions in the carboxylic acid analogue are significantly stronger than the weak C-H···O/N interactions predicted for the methyl ester. This difference in hydrogen bonding capability would be reflected in their predicted crystal packing, melting points, and solubility.
Metal Complexes: The coordination of 4-methoxypyridine-2-carboxylic acid or its ester to metal centers introduces new dimensions to the theoretical analysis. DFT calculations have been employed to study the geometry, electronic structure, and spectroscopic properties of such complexes. For instance, studies on manganese (II) complexes with 4-methoxy-pyridine-2-carboxylate have been conducted. researchgate.net These theoretical investigations focus on the coordination environment of the metal ion, the nature of the metal-ligand bonds, and the electronic transitions.
A comparative theoretical study involving this compound, its parent acid, and a corresponding metal complex would highlight the changes in molecular geometry, charge distribution, and frontier molecular orbitals upon esterification and coordination. For example, the coordination of the pyridine nitrogen and a carbonyl oxygen to a metal center would alter the electron density distribution across the entire molecule, which could be quantified through Natural Bond Orbital (NBO) analysis. The calculated vibrational frequencies (IR and Raman) would also shift upon coordination, providing a theoretical basis for experimental spectroscopic characterization.
Coordination Chemistry and Metal Complexation Research
Synthesis of Metal Complexes Utilizing 4-Methoxypyridine-2-carboxylic Acid as a Ligand Precursor
The synthesis of metal complexes using 4-methoxypyridine-2-carboxylic acid typically involves the reaction of the deprotonated ligand with a corresponding metal salt in a suitable solvent. The ligand's ability to form stable chelates drives the formation of these coordination compounds.
Formation of Transition Metal Complexes (e.g., Mn(II), Co(II), Cd(II), Zn(II), Cu(II), Ni(II) Complexes)
A range of transition metal complexes have been successfully synthesized using 4-methoxypyridine-2-carboxylic acid as a ligand.
Manganese(II) Complexes : The reaction of 4-methoxypyridine-2-carboxylic acid (4-mpic) with manganese(II) salts has yielded complexes such as [Mn(4-mpic)₂(H₂O)₂]. researchgate.net Additionally, mixed-ligand complexes incorporating a secondary ligand like 4,4′-dimethyl-2,2′-bipyridine (dmbpy) have been synthesized, resulting in compounds with the formula [Mn(4-mpic)₂(dmbpy)]. researchgate.net
Nickel(II) and Zinc(II) Complexes : Novel Ni(II) and Zn(II) complexes have been prepared and characterized with the general formulas [Ni(MeOPic)₂(H₂O)₂] and [Zn(MeOPic)₂(H₂O)₂]. researchgate.net
Cadmium(II) Complexes : Mixed-ligand cadmium(II) complexes have been synthesized, including [Cd(4-mpic)₂(dmbpy)], demonstrating the ligand's versatility in forming heteroleptic structures. researchgate.net
Cobalt(II) and Copper(II) Complexes : While specific research detailing the synthesis of Co(II) and Cu(II) complexes directly with 4-methoxypyridine-2-carboxylic acid is limited in the provided sources, studies on related pyridinecarboxylic acids show a strong tendency for these metal ions to form stable complexes. researchgate.netresearchgate.net For instance, Cu(II) carboxylate species are known to be key chromophores in photochemical reactions. nih.gov
Elucidation of Ligand Coordination Modes and Denticity in Metal-Ligand Adducts
In the formation of metal complexes, 4-methoxypyridine-2-carboxylate typically functions as a bidentate ligand. Coordination occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group, forming a stable five-membered chelate ring.
This N,O-bidentate coordination has been confirmed in several structures. In [Zn(MeOPic)₂(H₂O)₂] and [Ni(MeOPic)₂(H₂O)₂], the ligand is coordinated as a two-dentate ligand through its nitrogen and oxygen atoms to the central metal ions. researchgate.net Similarly, in the manganese complex [Mn(4-mpic)₂(H₂O)₂], the ligand coordinates via the pyridine nitrogen and one of the carboxylate oxygens. researchgate.net This coordination mode is a characteristic feature of pyridine-2-carboxylic acid and its derivatives, providing a predictable and stable binding motif for constructing more complex molecular architectures.
Structural and Electronic Characterization of Metal Complexes
The synthesized metal complexes have been extensively characterized using a variety of analytical techniques to determine their molecular structures, coordination geometries, and electronic properties.
X-ray Crystallographic Studies of Metal-Containing Coordination Compounds
Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of coordination compounds.
[Zn(MeOPic)₂(H₂O)₂] and [Ni(MeOPic)₂(H₂O)₂] : Crystal structure analysis of these isostructural complexes revealed that both possess a distorted octahedral coordination geometry. The central metal ion is coordinated to two 4-methoxypyridine-2-carboxylate ligands and two water molecules. researchgate.net
[Mn(4-mpic)₂(dmbpy)] and [Cd(4-mpic)₂(dmbpy)] : The geometric structures of these mixed-ligand complexes were also elucidated by single-crystal X-ray diffraction, confirming the coordination of both the primary 4-mpic ligand and the secondary dmbpy ligand to the metal centers. researchgate.net
| Complex | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Mn(4-mpic)₂(H₂O)₂] | Data not specified | Data not specified | Octahedral | researchgate.net |
| [Zn(MeOPic)₂(H₂O)₂] | Data not specified | Data not specified | Distorted Octahedral | researchgate.net |
| [Ni(MeOPic)₂(H₂O)₂] | Data not specified | Data not specified | Distorted Octahedral | researchgate.net |
| [Mn(4-mpic)₂(dmbpy)] | Data not specified | Data not specified | Data not specified | researchgate.net |
| [Cd(4-mpic)₂(dmbpy)] | Data not specified | Data not specified | Data not specified | researchgate.net |
Spectroscopic Analysis of Metal Complexes (FT-IR, UV-Vis)
Spectroscopic methods are crucial for characterizing the bonding and electronic structure of coordination complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the carboxylate group (COO⁻) are significantly altered. The FT-IR spectrum for [Mn(4-mpic)₂(H₂O)₂] has been compared with that of the free ligand. researchgate.net The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group in this complex are observed at 1621 cm⁻¹ and 1334 cm⁻¹, respectively. researchgate.net The C-O stretching vibration of the methoxy (B1213986) group (C-O-CH₃) has been reported at 1032 cm⁻¹ in a 4-methoxypyridine-2-carboxylate complex. researchgate.net These shifts confirm the involvement of the carboxylate group in bonding to the metal center. FT-IR has also been used to characterize the Zn(II), Ni(II), and mixed-ligand Mn(II)/Cd(II) complexes. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the complex. The electronic absorption spectrum of [Mn(4-mpic)₂(H₂O)₂], recorded in a DMSO solvent, was analyzed to understand its electronic properties. researchgate.net In a related mixed-ligand Mn(II) complex, a major absorption peak was observed at 281 nm, which was attributed to π → π* and n → π* transitions within the ligands. researchgate.net
| Complex | Technique | Key Bands/Peaks (cm⁻¹ or nm) | Assignment | Reference |
|---|---|---|---|---|
| [Mn(4-mpic)₂(H₂O)₂] | FT-IR | 1621 cm⁻¹ | Asymmetric COO⁻ stretch | researchgate.net |
| 1334 cm⁻¹ | Symmetric COO⁻ stretch | researchgate.net | ||
| Generic 4-mpic Complex | FT-IR | 1032 cm⁻¹ | C-O-CH₃ stretch | researchgate.net |
| Related Mn(II) Complex | UV-Vis | 281 nm | π → π* and n → π* | researchgate.net |
Investigation of Ligand-to-Metal Charge Transfer (LMCT) Interactions and Electronic Transitions
Charge transfer transitions are intense electronic absorptions that involve the movement of an electron between the metal and the ligand. These transitions are key to understanding the photophysical and photochemical properties of complexes.
Studies on the [Mn(4-mpic)₂(H₂O)₂] complex have revealed the presence of ligand-to-metal charge transfer (LMCT) interactions, as indicated by its electronic absorption spectrum. researchgate.net In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal center. libretexts.org Such LMCT phenomena are responsible for the intense colors of many transition metal complexes and can impart interesting properties. libretexts.org For example, the enhanced nonlinear optical (NLO) properties observed in a manganese(II) complex of 4-methoxypyridine-2-carboxylic acid have been attributed to these LMCT interactions. researchgate.net The concept of LMCT is a general principle that can be exploited in catalysis and materials science, for instance, by using light to initiate reactions via the formation of reactive open-shell intermediates. chemrxiv.orgrsc.org
Theoretical Investigations of Metal Complexes
Computational chemistry provides indispensable tools for understanding the intricate properties of metal complexes at a molecular level. Theoretical studies offer deep insights into the geometric arrangements and electronic behaviors that govern the functionality of these compounds.
Density Functional Theory (DFT) has become a cornerstone for predicting and analyzing the properties of metal complexes involving pyridine-carboxylate ligands. These computational studies allow for the full optimization of molecular geometries and the calculation of electronic structures, providing a detailed picture of coordination environments. researchgate.net
For complexes derived from 4-methoxypyridine-2-carboxylic acid, the metal center is typically coordinated by the pyridine nitrogen atom and an oxygen atom from the deprotonated carboxylate group, forming a stable chelate ring. Depending on the metal ion and the presence of other co-ligands, various coordination geometries can be achieved. For instance, with transition metals like Ni(II) or Co(II), a distorted octahedral geometry is common, where the remaining coordination sites are occupied by solvent molecules or other ligands. researchgate.net
DFT calculations are crucial for elucidating the electronic properties by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that influences the complex's stability, reactivity, and optical properties. nih.gov In many of these metal complexes, the HOMO is predominantly located on the metal d-orbitals, while the LUMO is centered on the π* orbitals of the pyridine ligand. This distribution facilitates Metal-to-Ligand Charge Transfer (MLCT) transitions, which are fundamental to their photophysical behaviors. libretexts.org Natural Bond Orbital (NBO) analysis, another tool within DFT, can be used to analyze charge delocalization and the stability of the molecular structure. researchgate.net
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| M-N Bond Length | The distance between the metal center and the pyridine nitrogen atom. | 2.0 - 2.2 Å |
| M-O Bond Length | The distance between the metal center and the carboxylate oxygen atom. | 1.9 - 2.1 Å |
| N-M-O Bite Angle | The angle formed by the nitrogen, metal, and oxygen atoms within the chelate ring. | ~80-90° |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 2.0 - 3.5 eV |
Coordination compounds derived from pyridine-2-carboxylic acid and its analogs are promising candidates for non-linear optical (NLO) materials, which are vital for applications in photonics and optoelectronics like optical computing and data storage. researchgate.netmdpi.com Computational methods, particularly DFT, are extensively used to predict and understand the NLO response of these molecules. bohrium.com
The NLO properties are primarily determined by the molecule's response to an applied electric field, quantified by the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a strong second-order NLO response. Theoretical studies have consistently shown that the coordination of a metal ion to a pyridine-carboxylate ligand can dramatically enhance the hyperpolarizability of the system compared to the free ligand. researchgate.netresearchgate.net
This enhancement is attributed to the presence of low-energy MLCT transitions. mdpi.com The metal center acts as an electron donor and the π-conjugated ligand as an electron acceptor, creating a system with significant intramolecular charge transfer, which is a key requirement for a high NLO response. researchgate.net DFT calculations can model these charge-transfer characteristics and compute the components of the hyperpolarizability tensor. Studies on related systems, such as manganese(II) complexes with substituted pyridine-2-carboxylic acids, have shown that the β value of the complex can be orders of magnitude higher than that of the individual ligands. bohrium.comresearchgate.net These computational predictions are invaluable for designing new molecules with tailored NLO properties for advanced technological applications. acs.org
| Compound | Description | Calculated β (esu) |
|---|---|---|
| Substituted Pyridine-2-carboxylic Acid | The organic ligand before coordination. | ~5 x 10⁻³⁰ |
| Co-ligand (e.g., bipyridine) | A secondary ligand in the complex. | ~1 x 10⁻³⁰ |
| Mn(II) Complex | The coordinated metal-organic compound. | >80 x 10⁻³⁰ |
Material Science Applications of Metal Complexes Derived from 4-Methoxypyridine-2-carboxylic Acid
The ability of 4-methoxypyridine-2-carboxylic acid to act as a bridging or chelating ligand allows for its use as a building block in the construction of advanced materials. The resulting metal-organic frameworks (MOFs) exhibit unique properties suitable for various material science applications.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The use of pyridine-carboxylate ligands like 4-methoxypyridine-2-carboxylic acid allows for the rational design and synthesis of MOFs with specific topologies and functionalities for optoelectronic and photonic applications. rsc.orgresearchgate.netresearchgate.net
The photoluminescent properties of MOFs are of particular interest. researchgate.net MOFs constructed from ligands such as pyridine-2,3-dicarboxylate and metal ions like Zn(II) or Cd(II) have been shown to exhibit intense fluorescent emissions at room temperature. rsc.orgresearchgate.net The origin of this luminescence can be attributed to the electronic transitions within the organic linker, which are modulated by coordination to the metal center. The methoxy group on the pyridine ring can further influence the electronic properties and, consequently, the emission wavelength and intensity.
The modular nature of MOFs allows for the "molecular engineering" of their optical properties. rsc.org By carefully selecting the metal ion (which influences the coordination geometry and can introduce new electronic states) and the organic linker (which dictates the framework's structure and intrinsic photophysical properties), researchers can create materials for specific applications. ethernet.edu.et These applications include chemical sensors, where the luminescence of the MOF is quenched or enhanced upon interaction with specific analytes, and active components in light-emitting diodes (LEDs). optica-opn.org The ordered, crystalline nature of MOFs provides a unique platform for integrating photoactive components into solid-state devices. opticsjournal.netosti.gov
Medicinal Chemistry and Biological Activity Studies
Role as Synthetic Intermediates in Pharmaceutical Development
The utility of Methyl 4-methoxypyridine-2-carboxylate in pharmaceutical research and development is primarily centered on its role as a versatile chemical building block.
This compound is utilized as a key intermediate in the synthesis of a variety of more complex heterocyclic structures. The ester and methoxy (B1213986) groups on the pyridine (B92270) ring can be modified or can influence the reactivity of the ring itself, allowing for the construction of novel molecular frameworks. For instance, intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate are crucial in the synthesis of highly active narcotic analgesics, demonstrating how substituted heterocyclic carboxylates serve as foundational components in drug development. researchgate.net The structural framework of pyridine derivatives is a common feature in many biologically active compounds, and this compound provides a readily available starting point for creating libraries of related compounds for screening.
Glycogen (B147801) phosphorylase (GP) is a significant enzyme target for the therapeutic management of type 2 diabetes, as it catalyzes the breakdown of glycogen, which releases glucose into the bloodstream. nih.govmdpi.com The development of inhibitors for this enzyme is a key area of research aimed at controlling blood glucose levels. nih.gov Various heterocyclic compounds, including those with structures analogous to the pyridine core of this compound, have been investigated as potential GP inhibitors. mdpi.commdpi.com For example, N-(β-d-glucopyranosyl)-arylimidazole-carboxamides have been identified as low micromolar inhibitors of glycogen phosphorylase. mdpi.com While direct studies detailing the conversion of this compound into GP inhibitors are not extensively documented in the provided results, its chemical structure makes it a plausible precursor for creating molecules that could interact with the regulatory sites of the GP enzyme. The design of such inhibitors often involves creating molecules that can bind to the enzyme's allosteric, catalytic, or inhibitor binding sites. nih.gov
In Vitro and In Silico Biological Activity Assessment of this compound and its Derivatives
Research has extended beyond the synthetic utility of this compound to explore the biological activities of its derivatives. Both computational (in silico) and laboratory-based (in vitro) studies have been conducted to assess their potential as therapeutic agents.
The search for new antimicrobial and antifungal agents is critical in addressing the challenge of drug-resistant pathogens. Pyridine and its derivatives are known to possess a wide range of biological activities, including antimicrobial properties. researchgate.net Studies on related structures have shown promising results. For example, certain methoxy-substituted nicotinonitrile derivatives have demonstrated notable antibacterial and antifungal activity when compared against standard drugs like Ampicillin and Griseofulvin. researchgate.net
Derivatives of other heterocyclic systems, such as furan carboxylates, have also been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria and fungi of the Candida genus, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 to 62.5 µg/mL. uem.brresearchgate.net While specific studies focusing solely on the antimicrobial and antifungal properties of direct derivatives of this compound are not detailed, the broader activity of related methoxypyridine and carboxylate-containing heterocycles suggests this is a potential area for further investigation. researchgate.netnih.govmdpi.comnih.gov
Table 1: Antimicrobial Activity of a Related Furan Carboxylate Derivative
| Organism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 15.6 |
| Acinetobacter baumannii | Gram-negative bacteria | 15.6 |
| Bacillus mesentericus | Gram-positive bacteria | 62.5 |
| Bacillus subtilis | Gram-positive bacteria | 62.5 |
| Escherichia coli | Gram-negative bacteria | 62.5 |
| Klebsiella pneumoniae | Gram-negative bacteria | 62.5 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 62.5 |
| Candida albicans | Fungus | 62.5 |
| Candida guillermondii | Fungus | 62.5 |
| Candida tropicalis | Fungus | 62.5 |
This table is based on data for Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, a compound with structural similarities. uem.br
Alpha-glucosidase inhibitors are a class of drugs used to manage hyperglycemia in type 2 diabetes by delaying carbohydrate digestion and absorption. nih.gov Numerous heterocyclic compounds have been evaluated for their ability to inhibit this enzyme. Research has shown that various derivatives containing pyridine or related nitrogen-based heterocyclic rings can be potent alpha-glucosidase inhibitors, often more so than the standard drug, acarbose. nih.govresearchgate.netnih.govmdpi.com
For instance, certain thiazole derivatives have shown inhibitory activity with IC50 values in the micromolar range, comparable to acarbose. researchgate.net Similarly, a series of 6-chloro-2-methoxyacridine derivatives linked to triazoles demonstrated significantly better potency than acarbose, with the most active compound having an IC50 value of 98.0 ± 0.3 µM. nih.gov These findings indicate that molecular frameworks related to this compound are promising scaffolds for designing new alpha-glucosidase inhibitors.
Table 2: Alpha-Glucosidase Inhibition by Various Heterocyclic Derivatives
| Compound Class | Most Potent Derivative IC50 (µM) | Standard Drug (Acarbose) IC50 (µM) |
|---|---|---|
| Nitro Derivatives of Benzotriazinones | 32.37 ± 0.15 | 37.38 ± 0.12 |
| Pyridazine-Triazole Hybrids | 1.7 | 173 |
| 6-chloro-2-methoxyacridine Derivatives | 98.0 ± 0.3 | 750.0 ± 10.5 |
| 1,2-benzothiazine-N-arylacetamides | 18.25 | 58.8 |
This table presents data from studies on different classes of heterocyclic compounds to illustrate the potential of such scaffolds as alpha-glucosidase inhibitors. nih.govresearchgate.netnih.govmdpi.com
The pyridine scaffold is a key component in many compounds investigated for anticancer activity. Derivatives of thienopyridines, which are structurally related to pyridines, have been synthesized and evaluated for their antitumor properties against breast cancer cell lines. mdpi.com Specifically, research into novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been conducted to find new therapeutic options for triple-negative breast cancer (TNBC). mdpi.com
Furthermore, various synthetic derivatives containing pyridine or similar heterocyclic rings have shown cytotoxic effects against human breast carcinoma cell lines such as MCF-7 and MDA-MB-231. nih.govmdpi.comnih.gov For example, a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates identified compounds with significant antiproliferative effects against the MCF-7 cell line, with one compound showing an IC50 value of 4.3 ± 0.11 µg/mL. mdpi.com Methoxy groups, in particular, have been noted to play a role in the cytotoxic activity of compounds against cancer cell lines by facilitating ligand-protein binding. mdpi.com These studies highlight the potential of developing derivatives from scaffolds like this compound as novel anticancer agents. nih.govresearchgate.net
Table 3: Anticancer Activity of Related Thienopyrimidine Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 2 | MCF-7 | 4.3 ± 0.11 | 3.7 (vs. MDA-MB-231) |
| Compound 3 | MCF-7 | Not specified as most potent | 19.3 |
Data from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, illustrating the anticancer potential of related heterocyclic structures. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
| N-(β-d-glucopyranosyl)-arylimidazole-carboxamides |
| Ampicillin |
| Griseofulvin |
| Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate |
| Acarbose |
| 6-chloro-2-methoxyacridine |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates |
Exploration of Antioxidant and Anti-inflammatory Properties
Currently, there is a notable absence of published scientific literature detailing the specific antioxidant and anti-inflammatory properties of this compound. While the pyridine nucleus is a common scaffold in various biologically active compounds, dedicated studies to elucidate the potential of this specific ester to scavenge free radicals or modulate inflammatory pathways have not been reported. Therefore, its profile in these therapeutic areas remains uncharacterized.
Studies on TRPC6 Channel Inhibition and Associated Therapeutic Implications
Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in the pathophysiology of various cardiovascular and fibrotic disorders. Inhibition of these channels presents a promising therapeutic strategy. However, a review of the current scientific literature reveals no specific studies investigating this compound as an inhibitor of TRPC6 channels. Its potential therapeutic utility in conditions such as cardiac hypertrophy, pulmonary hypertension, or kidney fibrosis has not been explored.
Monocarboxylate Transporter (MCT) Inhibition Studies
Monocarboxylate transporters, particularly MCT1 and MCT4, play a crucial role in the metabolism of cancer cells and are considered important targets for anticancer drug development. These transporters are responsible for the efflux of lactate, a product of glycolysis, thereby maintaining the high glycolytic rate observed in many tumors. Despite the therapeutic interest in MCT inhibitors, there are no available research findings that specifically evaluate this compound for its ability to inhibit MCT1 or MCT4. Its potential as an anticancer agent via this mechanism is therefore unknown.
Computational Approaches in Drug Discovery and Development
Molecular Docking Studies for Elucidating Protein-Ligand Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of action of a small molecule (ligand) within the active site of a target protein.
While no specific molecular docking studies featuring this compound have been published, this methodology could be hypothetically applied to explore its binding potential with various therapeutic targets. For instance, docking simulations could be performed against the crystal structures of proteins involved in inflammation (e.g., cyclooxygenases), cancer (e.g., kinases or monocarboxylate transporters), or cardiovascular diseases (e.g., TRPC6 channels). Such studies would provide insights into:
Binding Affinity: A calculated score indicating the strength of the interaction.
Binding Pose: The specific orientation and conformation of the compound within the protein's binding site.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.
These computational predictions could guide the synthesis of new derivatives with improved potency and selectivity, and prioritize compounds for further experimental testing.
In Silico Assessment of Drug-likeness and Pharmacokinetic Properties
The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug. Lipinski's Rule of Five is a widely used set of guidelines to evaluate drug-likeness. An orally active drug generally should not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Based on the chemical structure of this compound (Molecular Formula: C₈H₉NO₃), its properties in the context of Lipinski's Rule of Five can be calculated.
| Property | Value for this compound | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 167.16 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (1 pyridine nitrogen, 2 ester oxygens, 1 methoxy oxygen) | ≤ 10 | Yes |
| Calculated logP (XLogP3) | ~1.0 | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.
Prediction of Bioavailability Scores for Drug Candidates
The bioavailability score of a drug candidate is a predictive measure of its potential to have good absorption and distribution properties in the body. Several computational models exist to estimate this score based on a compound's structural features.
One such model is the Abbot Bioavailability Score, which predicts the probability of a compound having at least 10% oral bioavailability in rats. This score is based on factors such as the total charge, the topological polar surface area (TPSA), and violations of Lipinski's rules. For compounds that fully comply with Lipinski's Rule of Five, the predicted bioavailability score is generally favorable.
| Parameter | Predicted Value/Status |
|---|---|
| Lipinski's Rule of Five Compliance | No violations |
| Predicted Abbot Bioavailability Score | 0.55 |
A bioavailability score of 0.55 for this compound suggests a good probability of having favorable oral bioavailability. This, combined with its compliance with Lipinski's Rule of Five, indicates that from a computational standpoint, the compound has a promising profile for potential development as an oral therapeutic agent, should biological activity be identified.
Contextual Metabolic Studies of Pyridone Derivatives in Biological Systems
Direct metabolic studies on this compound are not extensively available in the current scientific literature. However, by examining the metabolic pathways of structurally related pyridone and pyridine derivatives, a contextual understanding of its likely biotransformation in biological systems can be formed. The metabolism of xenobiotics is primarily aimed at increasing their water solubility to facilitate excretion. For this compound, this would likely involve modifications to its core pyridine ring and its functional groups—the methoxy and methyl carboxylate moieties.
The metabolic fate of pyridine derivatives can be influenced by the nature and position of their substituents. For instance, pyridine itself can undergo oxidative metabolism. The nitrogen atom in the pyridine ring is a site for potential N-oxidation, a reaction often catalyzed by cytochrome P450 enzymes, leading to the formation of pyridine N-oxide. nih.gov
In the broader context of pyridone metabolism, many endogenous pyridone structures are metabolites of nicotinamide (Vitamin B3). These metabolic pathways involve enzymatic reactions such as methylation and oxidation. Key metabolites found in plasma and urine include N-methyl-4-pyridone-3-carboxamide and N-methyl-2-pyridone-5-carboxamide. While the substitution pattern of this compound differs significantly, these pathways highlight the general susceptibility of the pyridone ring to enzymatic modification in vivo.
Based on the functional groups present on this compound, several metabolic reactions can be anticipated:
Ester Hydrolysis: The methyl ester group at the 2-position is a likely target for hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and intestine. nih.govnih.gov This reaction would cleave the ester bond to form the corresponding carboxylic acid, 4-methoxypyridine-2-carboxylic acid, and methanol (B129727). This transformation generally increases the polarity of the molecule, aiding in its renal elimination. nih.gov
O-Demethylation: The methoxy group at the 4-position can undergo O-demethylation, a common metabolic reaction for methyl aryl ethers. This process is typically catalyzed by cytochrome P450 enzymes and would result in the formation of a hydroxyl group, yielding 4-hydroxypyridine-2-carboxylate.
Combined Reactions: It is also plausible that the compound undergoes multiple metabolic transformations. For example, a combination of ester hydrolysis and O-demethylation would lead to the formation of 4-hydroxy-pyridine-2-carboxylic acid.
The following table summarizes the potential metabolic pathways for this compound based on the metabolism of related compounds.
Table 1: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Functional Group Targeted | Potential Enzyme Family | Resulting Metabolite |
| Ester Hydrolysis | Methyl 2-carboxylate | Carboxylesterases | 4-methoxypyridine-2-carboxylic acid |
| O-Demethylation | 4-methoxy group | Cytochrome P450 | 4-hydroxypyridine-2-carboxylic acid methyl ester |
| N-Oxidation | Pyridine Ring Nitrogen | Cytochrome P450 | This compound N-oxide |
| Hydrolysis & Demethylation | Both ester and methoxy groups | Carboxylesterases & Cytochrome P450 | 4-hydroxy-pyridine-2-carboxylic acid |
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for Pyridine-2-carboxylate Scaffolds
The synthesis of pyridine (B92270) derivatives is continuously evolving, with a focus on efficiency, diversity, and sustainability. nih.gov Modern synthetic chemistry is moving beyond traditional linear methods towards more sophisticated approaches.
One of the most promising areas is the advancement of multi-component reactions (MCRs) . rsc.org These reactions, such as the Hantzsch pyridine synthesis, allow for the construction of complex pyridine rings in a single step from simple precursors, which reduces waste, time, and cost. nih.govrsc.orgrsc.org Another key development involves transition metal-catalyzed reactions , including C-H activation and cross-coupling, which enable the late-stage functionalization of the pyridine core. iipseries.org This allows for the precise installation of various substituents, facilitating the creation of diverse chemical libraries for screening. Furthermore, methodologies like the inverse electron demand aza-Diels–Alder reaction and cobalt-mediated [2+2+2] cycloadditions are expanding the toolkit for creating highly substituted pyridine scaffolds. nih.govrsc.org
| Synthetic Methodology | Description | Key Advantages |
| Multi-Component Reactions (MCRs) | Single-step reactions combining three or more reactants to form a complex product. | High efficiency, reduced waste, operational simplicity. rsc.org |
| Transition Metal Catalysis | Utilizes metals like palladium, rhodium, or cobalt to facilitate bond formation (e.g., C-H activation, cross-coupling). | High selectivity, functional group tolerance, late-stage diversification. iipseries.org |
| Cycloaddition Reactions | Reactions that form a cyclic product, such as the aza-Diels-Alder reaction. | Access to complex and highly substituted ring systems. nih.govrsc.org |
| Condensation Reactions | Reactions involving the joining of molecules with the elimination of a small molecule like water or ammonia. | Fundamental method for building the initial pyridine ring. rsc.org |
These innovative strategies are crucial for efficiently producing a wide array of pyridine-2-carboxylate derivatives for further study and application.
Advanced Characterization Techniques for Structure-Activity Relationship Studies
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. For pyridine derivatives, a combination of spectroscopic and computational techniques is employed to elucidate these relationships.
Standard characterization relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FT-IR) to confirm the chemical structure of newly synthesized compounds. tandfonline.comresearchgate.net Single-crystal X-ray diffraction provides precise three-dimensional structural information, revealing bond lengths, angles, and intermolecular interactions that can be critical for activity. mdpi.com
To build robust SAR models, these experimental data are integrated with computational tools. Analysis of molecular electrostatic potential maps helps identify regions of a molecule that are likely to engage in electrostatic interactions with biological targets. nih.govtandfonline.com Studies have shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O), can significantly enhance the antiproliferative activity of pyridine derivatives. nih.govscilit.com Conversely, the addition of bulky groups or certain halogens may decrease activity. nih.gov
| Technique | Information Provided | Application in SAR |
| X-ray Crystallography | Precise 3D molecular structure, bond angles, and intermolecular interactions. mdpi.com | Correlates specific conformations and interaction points with biological activity. |
| NMR Spectroscopy | Detailed information on the chemical environment of atoms (e.g., 1H, 13C). nih.gov | Confirms structural integrity and substitution patterns of analogues in an SAR series. |
| Computational Modeling | Calculation of molecular descriptors and electrostatic potential maps. nih.gov | Predicts how structural modifications will affect target binding and activity. |
| In Vitro Biological Assays | Measurement of biological activity (e.g., IC50 values) against specific targets or cell lines. nih.gov | Provides the quantitative data needed to establish SAR. |
Exploration of Novel Applications in Functional Materials and Optics
The electronic properties of the pyridine ring make it an attractive component for advanced materials. Research into pyridine-containing compounds has revealed significant potential in optoelectronics and materials science.
Terpyridine-based materials, which feature multiple linked pyridine rings, have been successfully used in organic light-emitting diodes (OLEDs) and solar cells . researchgate.net The pyridine units can act as electron-transporting materials and can form stable complexes with metals, which is useful for tuning the material's electronic and photophysical properties. researchgate.netrsc.org For instance, pyridine derivatives have been investigated for their ability to enhance horizontal molecular orientation and electron mobility in thin films for OLEDs. rsc.org
Specifically, pyridine-2-carboxylic acid has been used to passivate defects in perovskite solar cells , leading to higher performance and stability. rsc.org Furthermore, novel polyimides containing pyridine moieties have been synthesized, demonstrating good solubility, excellent thermal stability, and desirable optical properties like high transparency and low dielectric constants, making them suitable for applications in microelectronics. researchgate.net The exploration of Methyl 4-methoxypyridine-2-carboxylate and related structures in these areas could lead to the development of novel functional materials with tailored properties.
Development of Targeted Therapeutic Agents Based on Pyridine Carboxylate Architectures
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.govnih.gov Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal framework for designing targeted therapeutic agents.
Pyridine carboxylate derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and nootropic effects. nih.govnih.govmdpi.comresearchgate.net In oncology, these compounds have been designed to inhibit specific molecular targets crucial for cancer cell growth and survival. A rational design approach has been used to create pyridine-urea hybrids that show potent activity against breast and colon cancer cell lines by targeting pathways like VEGFR2. nih.gov Other research has focused on developing pyridine-thiazole hybrids as inhibitors of poly ADP-ribose polymerase (PARP), a key enzyme in DNA repair. mdpi.com
The development process often involves synthesizing a library of related compounds and screening them against a panel of cancer cell lines or specific enzymes to identify lead candidates. mdpi.com For example, imidazo[1,2-a] pyridine derivatives have been identified as potent inhibitors of Nek2 kinase, which is overexpressed in certain tumors. documentsdelivered.com The versatility of the pyridine carboxylate scaffold allows for fine-tuning of its structure to achieve high potency and selectivity for a desired biological target.
| Therapeutic Target Class | Example(s) | Relevance |
| Kinase Inhibitors | VEGFR2, Nek2, p110a | Inhibition of cell signaling pathways involved in cancer cell proliferation and angiogenesis. nih.govnih.govdocumentsdelivered.com |
| DNA Repair Enzymes | PARP1 | Targeting DNA repair mechanisms to induce cell death, particularly in cancers with specific mutations. mdpi.com |
| Antimicrobial Targets | Various bacterial enzymes | Combating multidrug-resistant pathogens by inhibiting essential cellular processes. nih.govnih.govresearchgate.net |
| G-Protein Coupled Receptors | Not specified | Modulation of a wide range of physiological processes. |
Integration of Computational and Experimental Approaches in Rational Compound Design
The modern paradigm of drug and materials discovery relies heavily on the synergy between computational modeling and experimental validation. mdpi.com This integrated approach accelerates the design-build-test-learn cycle, making the discovery process more efficient and cost-effective. openmedicinalchemistryjournal.com
Rational compound design often begins in silico. wiley.com Techniques like molecular docking and virtual screening are used to predict how thousands or millions of virtual compounds might bind to a specific biological target. openmedicinalchemistryjournal.com This allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis. Once synthesized, the compounds are tested experimentally to determine their actual activity.
The experimental results are then fed back to refine the computational models. mdpi.comMolecular dynamics (MD) simulations can provide insights into the dynamic behavior of a ligand-protein complex, offering a more realistic picture than static docking poses. nih.govDensity functional theory (DFT) calculations can be used to understand the electronic properties of the compounds, which can be correlated with their reactivity and biological activity. tandfonline.com This iterative loop of computational prediction and experimental feedback is a powerful strategy for optimizing lead compounds and designing new molecules with improved properties. mdpi.commdpi.com
Q & A
Basic: What are the recommended methods for determining the purity of Methyl 4-methoxypyridine-2-carboxylate in laboratory settings?
Answer:
Purity analysis typically employs gas chromatography (GC) and nonaqueous titration , as the compound’s purity is often ≥98.0% by these methods . For GC, use a polar column (e.g., DB-5) with temperature programming to resolve impurities. In nonaqueous titration, dissolve the compound in glacial acetic acid and titrate with perchloric acid, using crystal violet as an indicator. Cross-validate results with melting point analysis (expected range: 50–54°C) to confirm consistency .
Basic: How should researchers address discrepancies in reported melting points for this compound?
Answer:
Discrepancies (e.g., 50–54°C vs. 52°C in literature) may arise from polymorphic forms or impurities. To resolve this:
Perform differential scanning calorimetry (DSC) to identify phase transitions.
Recrystallize the compound using methanol (its reported solvent of choice) to isolate the purest form .
Compare results with high-purity commercial samples (e.g., TCI Chemicals, ≥98% GC purity) .
Advanced: What crystallographic software tools are optimal for refining the crystal structure of this compound?
Answer:
For small-molecule refinement, SHELXL is widely used due to its robust handling of high-resolution data and twinning . For structure visualization, pair it with ORTEP-3 to generate thermal ellipsoid plots . Alternatively, the WinGX suite provides a GUI for Fourier map analysis and symmetry validation . Prioritize SHELXL for its precision in hydrogen-bonding network analysis, critical for understanding supramolecular interactions in pyridine derivatives .
Advanced: How can researchers mitigate risks when handling this compound, given incomplete toxicity data?
Answer:
While acute toxicity data are unavailable , adopt precautionary measures:
Use gloves (nitrile) , goggles , and fume hoods to prevent skin/eye contact (H315/H319 hazards) .
For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
Store in airtight containers at 2–8°C to minimize degradation .
Advanced: What experimental strategies are recommended for resolving contradictory reactivity data in esterification reactions involving this compound?
Answer:
Contradictions may stem from competing reaction pathways (e.g., methoxy group participation). To clarify:
Use NMR kinetics to track intermediates (e.g., in situ <sup>13</sup>C NMR for carbonyl reactivity).
Employ density functional theory (DFT) to model transition states and identify dominant pathways .
Validate with HPLC-MS to detect byproducts (e.g., demethylated derivatives) .
Advanced: How should researchers assess the ecological impact of this compound in absence of biodegradation data?
Answer:
Apply predictive models:
Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
Perform soil column experiments to evaluate mobility, using HPLC to quantify leaching rates .
Reference structurally similar compounds (e.g., methyl picolinates) for analog-based risk assessments .
Advanced: What synthetic routes optimize yield for this compound derivatives?
Answer:
For derivatives like 4-(4-methoxyphenyl) analogs:
Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min) .
Catalyze esterification with H2SO4 (0.5 mol%) in dry dichloromethane .
Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
